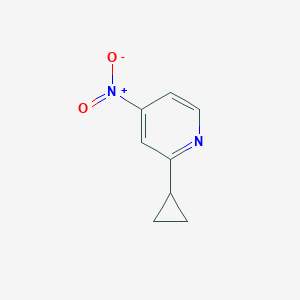

2-Cyclopropyl-4-nitropyridine

Vue d'ensemble

Description

2-Cyclopropyl-4-nitropyridine is a chemical compound with the molecular formula C8H8N2O2 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves a reaction with caesium carbonate in water and toluene at 98℃ for 48 hours under an inert atmosphere . The reaction mixture is then washed with water, and the organic phase is separated and dried. The filtrate is concentrated in vacuo, and the residue is purified by column chromatography .Chemical Reactions Analysis

The chemical reactions involving nitropyridines are complex and can involve various steps . For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Applications De Recherche Scientifique

Chimie médicinale : Synthèse de molécules bioactives

La 2-cyclopropyl-4-nitropyridine sert d’intermédiaire polyvalent dans la synthèse de diverses molécules bioactives. Son noyau nitropyridine est structurellement similaire aux purines, qui sont des composants essentiels de l’ADN et de l’ARN. Cette ressemblance structurelle a conduit à l’exploration de ses dérivés dans le développement de modulateurs du récepteur GABA A, d’inhibiteurs de la pompe à protons, d’inhibiteurs de l’aromatase et d’AINS . La capacité du composé à subir des transformations faciles en fait un échafaudage précieux dans la découverte de médicaments.

Agriculture : Développement de pesticides

Dans le secteur agricole, la this compound est utilisée pour créer de nouveaux pesticides. Sa structure chimique permet l’introduction de divers groupes fonctionnels, améliorant son interaction avec les cibles biologiques des ravageurs. Cette adaptabilité est cruciale pour développer des pesticides avec des modes d’action spécifiques, ce qui pourrait conduire à des produits chimiques agricoles plus efficaces et respectueux de l’environnement .

Science des matériaux : Matériaux électroniques organiques

La partie nitropyridine de la this compound est d’intérêt en science des matériaux, en particulier dans le domaine de l’électronique organique. Les hétérocycles contenant de l’azote comme les nitropyridines sont connus pour leurs propriétés d’acceptation d’électrons, qui sont essentielles à la construction de semi-conducteurs organiques, de diodes électroluminescentes et de matériaux photovoltaïques. Le groupe cyclopropyle peut en outre modifier les propriétés électroniques du matériau.

Sciences de l’environnement : Applications en chimie analytique

En sciences de l’environnement, la this compound peut être utilisée comme réactif en chimie analytique pour détecter et quantifier les polluants. Sa réactivité vis-à-vis de divers contaminants environnementaux permet de développer des méthodes de détection sensibles et sélectives, qui sont essentielles pour surveiller et maintenir la santé écologique .

Biochimie : Études d’inhibition enzymatique

Les caractéristiques structurelles du composé en font un candidat pour des études d’inhibition enzymatique en biochimie. En modifiant le noyau nitropyridine, les chercheurs peuvent concevoir des inhibiteurs qui ciblent des enzymes spécifiques impliquées dans les voies des maladies. Cette application est particulièrement pertinente pour comprendre les maladies métaboliques et développer des stratégies thérapeutiques .

Pharmacologie : Conception et synthèse de médicaments

En pharmacologie, la this compound est utilisée pour concevoir et synthétiser de nouveaux médicaments. Sa structure de base est adaptable à des modifications qui peuvent améliorer les propriétés des médicaments, telles que la puissance, la sélectivité et les profils pharmacocinétiques. Le rôle du composé dans la synthèse de dérivés de l’imidazopyridine, qui ont montré un large éventail d’activités pharmacologiques, souligne son importance en chimie médicinale .

Safety and Hazards

Orientations Futures

The future directions for 2-Cyclopropyl-4-nitropyridine could involve its use in the synthesis of other chemical compounds. For instance, 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . This suggests that this compound could potentially be used in similar processes.

Mécanisme D'action

Target of Action

Nitropyridines, the class of compounds to which 2-cyclopropyl-4-nitropyridine belongs, are known to interact with various biological targets due to their electrophilic nature .

Biochemical Pathways

Nitropyridines are often used as intermediates in the synthesis of various compounds, suggesting that they may influence a wide range of biochemical pathways .

Analyse Biochimique

Biochemical Properties

2-Cyclopropyl-4-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. In some cell types, this compound has been shown to affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular functions. These interactions can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of the target biomolecule, thereby influencing downstream cellular processes. For example, the interaction of this compound with cytochrome P450 can result in the modulation of the enzyme’s activity, affecting the metabolism of other substances within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and cellular signaling pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as oxidation and reduction, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability and its overall impact on cellular function. Additionally, this compound may affect metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported across cell membranes by specific transporters, affecting its concentration within the cytoplasm and other organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-cyclopropyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-3-4-9-8(5-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGBCDQRQJOMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

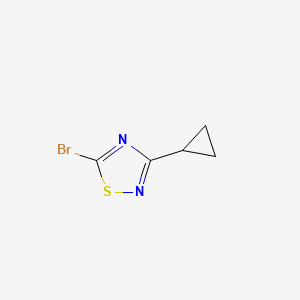

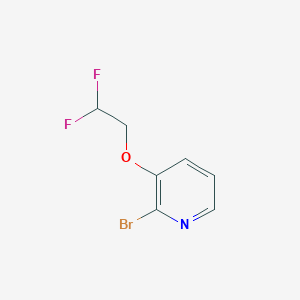

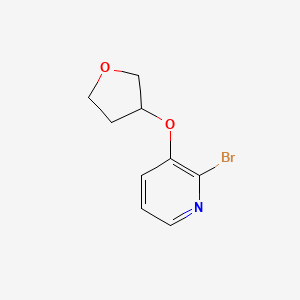

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)

![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)

![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)

![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)